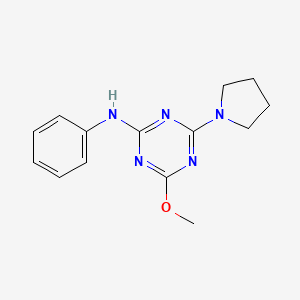

4-methoxy-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound falls within the class of triazine derivatives, which are known for their versatility and wide range of applications in chemical synthesis, medicinal chemistry, and material science. Triazine derivatives have been extensively studied for their biological activities and potential as pharmaceuticals.

Synthesis Analysis

The synthesis of triazine derivatives often involves interactions between different nitrogen-containing compounds and other functional groups. A solvent-free interaction method for synthesizing triazine derivatives has been demonstrated, showcasing the efficiency of ipso-substitution of the cyano group with heterocyclic amine residues. This method emphasizes the role of 1,2,4-triazines as precursors in the synthesis process, highlighting the chemical versatility and reactivity of the triazine scaffold (Y. Shtaitz et al., 2023).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides insight into the spatial arrangement of atoms within a compound. The structural analysis of related triazine compounds reveals intricate details about intermolecular interactions, such as hydrogen bonding, which play a significant role in the stability and reactivity of these molecules. For example, derivatives of triazine have been crystallized, showing non-centrosymmetric space groups with significant intermolecular contacts, indicating the importance of molecular geometry in the physical properties of these compounds.

Chemical Reactions and Properties

Triazine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. These reactions include transformations of the triazine scaffold under specific conditions, demonstrating the compound's reactivity towards nucleophiles and electrophiles. The chemoselective synthesis of substituted pyrroles from triazine derivatives illustrates the compound's versatility in forming new chemical bonds and structures (E. C. Aquino et al., 2015).

Eigenschaften

IUPAC Name |

4-methoxy-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-20-14-17-12(15-11-7-3-2-4-8-11)16-13(18-14)19-9-5-6-10-19/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRNQSWXFSCJTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)

![4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid](/img/structure/B5616164.png)

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5616170.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5616183.png)

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B5616191.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5616195.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5616219.png)

![N-[(1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5616237.png)

![5-({rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}methyl)-N-methyl-2-furamide hydrochloride](/img/structure/B5616242.png)